Lovastatin-d3 Hydroxy Acid Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

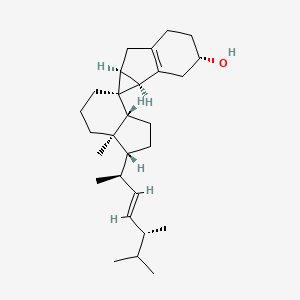

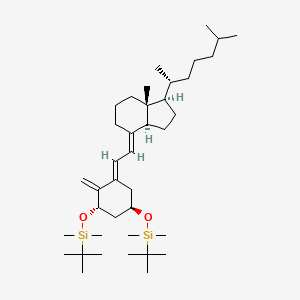

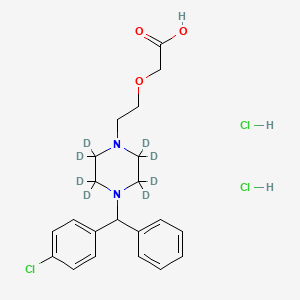

Lovastatin-d3 Hydroxy Acid Sodium Salt is a labeled metabolite of Lovastatin . It is a cardiac drug and is part of the Lovastatin API family . The molecular formula is C24H34D3NaO6 and the molecular weight is 447.56 .

Synthesis Analysis

Lovastatin, one of the precursors of statins, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC) . A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis

The molecular formula of Lovastatin-d3 Hydroxy Acid Sodium Salt is C24H34D3NaO6 . The molecular weight is 447.56 .Chemical Reactions Analysis

Lovastatin-d3 Hydroxy Acid Sodium Salt is the deuterium labeled Lovastatin hydroxy acid sodium . Lovastatin hydroxy acid sodium (Mevinolinic acid sodium) is a highly potent inhibitor .Physical And Chemical Properties Analysis

Lovastatin-d3 Hydroxy Acid Sodium Salt is a solid . It is soluble in Chloroform, Ethyl Acetate, Methanol, and Water . It has a melting point of 179-188° C (dec.) .科学的研究の応用

Cardiovascular Disease Treatment

Lovastatin, the parent compound of Lovastatin-d3 Hydroxy Acid Sodium Salt, is among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . It reduces circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis .

Anti-inflammatory Action

Apart from lipid-lowering activity, statins like Lovastatin improve endothelial function, maintain plaque stability, and prevent thrombus formation . There is also an increased interest in statins non-lipid activities such as an anti-inflammatory action .

Analytical Methods Development

Lovastatin and its derivatives are used in the development of new analytical methods for statin drugs . These methods are employed throughout the entire life cycle of a drug, from design and manufacture, elucidating the mechanism of biotransformation, clinical trials, dosage scheme adjustment, its introduction into the marketplace, quality control, and pharmacovigilance to drug recycling and disposal with emphasis on environmental protection .

Bioequivalence Studies

Lovastatin-d3 Hydroxy Acid Sodium Salt can be used in bioequivalence studies . A specific, sensitive, and reproducible high-performance liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for determination of lovastatin in human plasma, using lovastatin-d3 as an internal standard .

Drug Metabolite Studies

Lovastatin-d3 Hydroxy Acid Sodium Salt is a labeled metabolite of Lovastatin . It can be used in studies to understand the metabolism of Lovastatin and its impact on the efficacy of the drug .

Drug Synthesis

Lovastatin Sodium is a drug intermediate that can be used to prepare Simvastatin . Simvastatin is a semi-synthetic derivative of Lovastatin .

作用機序

- The primary target of Lovastatin-d3 Hydroxy Acid Sodium Salt is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This hepatic microsomal enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early rate-limiting step in cholesterol biosynthesis .

Target of Action

Pharmacokinetics

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Lovastatin-d3 Hydroxy Acid Sodium Salt can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "Lovastatin-d3", "Sodium Hydroxide", "Hydrogen Peroxide", "Acetic Acid", "Sodium Borohydride", "Methanol", "Ethanol", "Water" ], "Reaction": [ "The synthesis begins with the conversion of Lovastatin-d3 to Lovastatin-d3 Hydroxy Acid by treatment with Sodium Hydroxide and Hydrogen Peroxide in Acetic Acid.", "The resulting Lovastatin-d3 Hydroxy Acid is then reduced to Lovastatin-d3 Hydroxy Acid Sodium Borohydride in Methanol using Sodium Borohydride as a reducing agent.", "The Lovastatin-d3 Hydroxy Acid Sodium Borohydride is then hydrolyzed to Lovastatin-d3 Hydroxy Acid Sodium Salt in Ethanol and Water." ] } | |

CAS番号 |

1217528-38-5 |

分子式 |

C24H34O6D3Na |

分子量 |

447.56 |

外観 |

White to Off-White Solid |

melting_point |

179-188°C (dec.) |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

119410-08-1 (unlabelled) |

同義語 |

Lovastatin-d3 Sodium Salt; MB 530B-d3 |

タグ |

Lovastatin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。